Regioisomeric Differentiation: 2- vs. 4-Substitution
The target compound bears the sulfonylethyl chain at the piperidine 2-position, whereas the commercially available regioisomer 4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride (CAS 1864053-90-6) places it at the 4-position . In the structurally related 4,4-disubstituted sulfonyl-piperidine sigma ligand series, compounds with the optimal n = 1 methylene spacer achieved a σ₁ Ki of 0.96 ± 0.05 nM and 96-fold selectivity over σ₂ [1]. No analogous binding data exist for the 2-substituted scaffold, but the regioisomeric difference alone precludes extrapolation of potency or selectivity between the two positional isomers.
vs
4-substituted regioisomer (CAS 1864053-90-6)
| Evidence Dimension | Regioisomeric position of sulfonylethyl substituent on piperidine |
|---|---|
| Target Compound Data | 2-substituted (CAS 1864062-57-6) |
| Comparator Or Baseline | 4-substituted regioisomer (CAS 1864053-90-6) |
| Quantified Difference | No quantitative pharmacological data available for either regioisomer; structural difference is qualitative |
| Conditions | Structural comparison based on CAS registry entries and vendor specifications |
Why This Matters
Regioisomeric piperidine derivatives can exhibit divergent receptor binding profiles; procurement of the correct positional isomer is therefore critical for SAR continuity in lead-optimization programs targeting sigma or prokineticin receptors.
- [1] Sadeghzadeh, M. et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ₁ ligands. Eur. J. Med. Chem. 2013, 66, 165–174. DOI: 10.1016/j.ejmech.2013.04.013. View Source
